![molecular formula C7H2F4O B099461 2,3,4,5-Tetrafluorobenzaldehyde CAS No. 16583-06-5](/img/structure/B99461.png)
2,3,4,5-Tetrafluorobenzaldehyde
Overview
Description
2,3,4,5-Tetrafluorobenzaldehyde is a chemical compound with the molecular formula C7H2F4O . It has a molecular weight of 178.09 . The compound is typically stored at 4°C .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrafluorobenzaldehyde involves a multi-step reaction . The first step involves the use of bromine (Br2) and sulfur trioxide (SO3) in sulfuric acid (H2SO4) . The exact details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrafluorobenzaldehyde consists of a benzene ring with four fluorine atoms and one aldehyde group attached . The InChI code for the compound is 1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluorobenzaldehyde is a colorless to light yellow to light orange clear liquid . It has a boiling point of 176.6°C at 760 mmHg and a melting point of 63-65°C . The compound has a specific gravity of 1.51 .Scientific Research Applications
Synthesis of High Molecular Weight Fluorinated Aromatic Polymers
2,3,4,5-Tetrafluorobenzaldehyde has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers . This is achieved through a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
Derivatization Reagent for Primary Amines
This compound has also been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge . The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
Preparation of Imidazolidines
2,3,4,5-Tetrafluorobenzaldehyde has been used in the preparation of 1,3- bis (2,4,6-trimethylphenyl)-2- (2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2- (2,3,5,6-tetrafluorophenyl)imidazolidine . These are complex organic compounds that have potential applications in various fields of chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their targets .
Biochemical Pathways
Benzaldehyde derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Benzaldehyde derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrafluorobenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect its stability and interaction with its targets .
properties
IUPAC Name |
2,3,4,5-tetrafluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHEKIKCNDMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370084 | |
Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16583-06-5 | |
Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3,4,5-tetrafluorobenzaldehyde utilized in the synthesis of quinolone intermediates?
A1: The research demonstrates the use of 2,3,4,5-tetrafluorobenzaldehyde as a starting material in a reaction sequence to produce quinolone intermediates []. Specifically, it undergoes an aldol reaction with methyl propiolate in the presence of a ZrCl4/Bu4NI catalyst system. This reaction yields a β-iodo-α-(hydroxyalkyl)acrylate intermediate. This intermediate can then be further transformed through oxidation, amination, and hydrolysis reactions to obtain various quinolone intermediates, including 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids [].
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